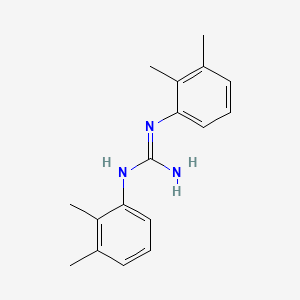
N,N'-Bis(dimethylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound is particularly notable for its use in the rubber industry as an accelerator in the vulcanization process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylphenyl)guanidine typically involves the reaction of aniline derivatives with cyanamides or thioureas. One common method is the reaction of N,N’-bis-tert-butoxycarbonylthiourea with aromatic amines in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .
Industrial Production Methods
Industrial production of N,N’-Bis(dimethylphenyl)guanidine often employs a one-pot synthesis approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the final product. This approach is advantageous due to its mild reaction conditions and high yields .
化学反应分析
Types of Reactions
N,N’-Bis(dimethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidine oxides.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Guanidine oxides.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
N,N’-Bis(dimethylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an α2-noradrenaline receptor antagonist.
Industry: Widely used in the rubber industry as an accelerator in the vulcanization process.
作用机制
The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine involves its ability to form stable complexes with various substrates. In biological systems, it can interact with nucleic acids and proteins, influencing their structure and function. The compound’s high basicity allows it to act as a proton acceptor, facilitating various biochemical reactions .
相似化合物的比较
Similar Compounds
N,N’-Diphenylguanidine: Another guanidine derivative used in the rubber industry.
N,N’-Diisopropylguanidine: Known for its use in organic synthesis as a strong base.
N,N’-Dicyclohexylguanidine: Used as a catalyst in polymerization reactions.
Uniqueness
N,N’-Bis(dimethylphenyl)guanidine is unique due to its specific structure, which imparts distinct properties such as high thermal stability and reactivity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions, setting it apart from other guanidine derivatives .
属性
CAS 编号 |
75535-12-5 |
|---|---|
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
1,2-bis(2,3-dimethylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H3,18,19,20) |
InChI 键 |
SQDYIZWEQGMDFO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


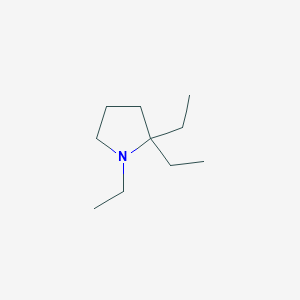
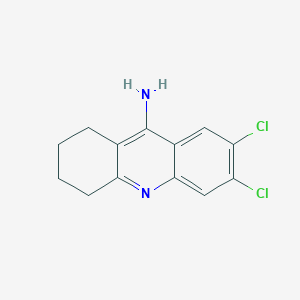

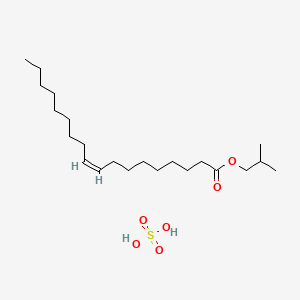
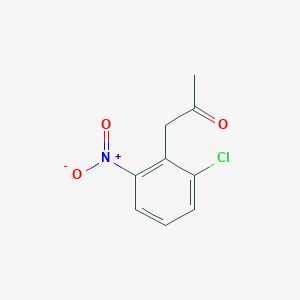
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)

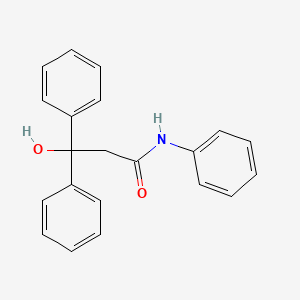

![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
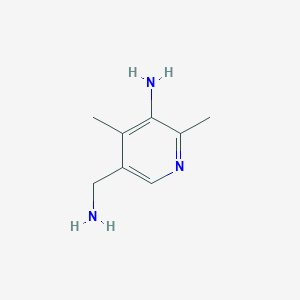
![1-(2-Bicyclo[2.2.1]heptanyl)-3-[[3-(dimethylamino)benzoyl]amino]thiourea](/img/structure/B14156399.png)


